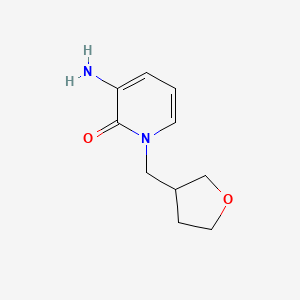

3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one

Description

3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one is a bicyclic enamine derivative featuring a 1,2-dihydropyridin-2-one core substituted at position 1 with an oxolan-3-ylmethyl group and at position 3 with an amino group. Its molecular formula is inferred as C₁₀H₁₄N₂O₂ (MW ≈ 210.23 g/mol), though exact data are absent in the provided evidence. This compound’s structural complexity suggests utility as a synthetic intermediate or bioactive scaffold in medicinal chemistry .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-amino-1-(oxolan-3-ylmethyl)pyridin-2-one |

InChI |

InChI=1S/C10H14N2O2/c11-9-2-1-4-12(10(9)13)6-8-3-5-14-7-8/h1-2,4,8H,3,5-7,11H2 |

InChI Key |

XQWWDJARETYTRM-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1CN2C=CC=C(C2=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable oxolan derivative and a pyridinone precursor, the reaction can be facilitated by using catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and solvent recycling to minimize waste and improve yield. The exact methods can vary depending on the desired purity and application of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The oxolan-3-ylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxolan-3-ylmethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between the target compound and analogs:

Key Observations:

- Substituent Polarity: The oxolan-3-ylmethyl group in the target compound confers higher polarity than allyl () but lower than aminooxolane () or boronic acid () groups.

- Molecular Weight : The target compound’s MW (≈210 g/mol) lies within the "drug-like" range (150–500 g/mol), unlike the lighter allyl analog (150 g/mol) or heavier bromothiazole derivative (257 g/mol).

- Functional Group Diversity : The bromothiazole group () introduces electrophilic character, while the boronic acid () enables cross-coupling reactions.

Biological Activity

3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one (CAS No. 1248989-09-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 194.23 g/mol. The compound features a dihydropyridine core which is known for various biological activities, particularly in the field of cardiovascular and neuropharmacology.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O2 |

| Molecular Weight | 194.23 g/mol |

| CAS Number | 1248989-09-4 |

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases. A study demonstrated that derivatives of dihydropyridine could effectively scavenge free radicals, thereby protecting cellular components from oxidative damage.

2. Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. For instance, a case study involving neurodegenerative models showed that derivatives could reduce neuronal cell death induced by excitotoxicity. The mechanism is believed to involve modulation of calcium ion influx and inhibition of apoptotic pathways.

3. Antimicrobial Properties

Several derivatives within the same chemical class have shown promising antimicrobial activity against various pathogens. A study highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties.

4. Cardiovascular Effects

Dihydropyridine derivatives are well-known calcium channel blockers, which are used in treating hypertension and angina. Preliminary studies suggest that this compound may exhibit vasodilatory effects through calcium channel inhibition, contributing to its potential as an antihypertensive agent.

The biological activity of this compound can be attributed to several mechanisms:

- Calcium Channel Modulation : Similar compounds are known to interact with L-type calcium channels, leading to reduced intracellular calcium levels and subsequent vasodilation.

- Antioxidant Mechanism : The presence of amino and oxolane groups may enhance the electron donation capacity of the molecule, facilitating its role as an antioxidant.

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of dihydropyridine derivatives, including variations of the target compound. The study reported:

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| Compound A | Antioxidant | 12.5 |

| Compound B | Neuroprotective | 8.0 |

| Compound C | Antimicrobial | 15.0 |

These results indicate that modifications to the dihydropyridine structure can significantly impact biological activity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-Amino-1-(oxolan-3-ylmethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of precursor amines with carbonyl compounds under controlled conditions. Key steps include:

- Catalyst Selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., piperidine) can accelerate ring formation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates precipitation for purification .

- Temperature Control : Reactions often proceed at 0–5°C to minimize side-product formation, followed by gradual warming to room temperature .

- Yield Optimization : Monitoring reaction progress via TLC or HPLC ensures timely quenching. Purification via recrystallization or column chromatography enhances purity .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation?

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing the oxolane methylene group (δ ~3.5–4.0 ppm) and dihydropyridinone carbonyl (δ ~165–170 ppm) .

- FT-IR : Confirms carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and NH₂ vibrations at ~3300–3500 cm⁻¹ .

- Crystallography :

- Use SHELXL for small-molecule refinement to resolve bond lengths and angles, especially for the oxolane-dihydropyridinone junction .

- ORTEP-III generates thermal ellipsoid plots to visualize disorder in the oxolane ring .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity and biological interactions of this compound?

- Density Functional Theory (DFT) : Models electron distribution to identify nucleophilic/electrophilic sites. For example, the amino group and carbonyl oxygen are key reactive centers .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding and steric complementarity. The oxolane group may enhance binding to hydrophobic pockets .

- MD Simulations : Predicts stability in aqueous environments, critical for assessing bioavailability .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Case Example : If NMR suggests a planar dihydropyridinone ring but crystallography shows puckering:

- Multi-Technique Validation : Cross-validate with X-ray powder diffraction (XRPD) and solid-state NMR to confirm conformational flexibility .

- Dynamic Effects : Use variable-temperature NMR to detect ring-flipping dynamics masked in static crystallographic models .

Q. What challenges arise in enantioselective synthesis, and how can chiral auxiliaries or catalysts address them?

- Challenges : The oxolane substituent introduces steric hindrance, complicating asymmetric induction.

- Solutions :

- Chiral Auxiliaries : Fluorine-tagged oxazolidinones (e.g., from ) can direct stereochemistry during cyclization, later removed via hydrolysis .

- Organocatalysts : Proline derivatives promote asymmetric Michael additions to form the dihydropyridinone core .

- Analytical Confirmation : Use chiral HPLC or circular dichroism (CD) to verify enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.